

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Feglymycin

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Feglymycin is a novel 13-amino acid peptide antibiotic, originally isolated from Streptomyces sp., that has demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV).[1][2] The peptide's unique structure, which includes multiple residues of 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine, presents significant challenges for chemical synthesis.[1] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Feglymycin, a method that offers advantages in purification and scalability over traditional solution-phase synthesis.[3] The protocols outlined below are based on established SPPS methodologies and address the specific challenges associated with Feglymycin's structure, such as the propensity of arylglycine residues to racemize.[4][5]

Chemical Structure of Feglymycin

Feglymycin is a linear peptide with the following sequence: (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - Phenylalanine - Aspartic acid.[6]

Molecular Formula: C95H97N13O30[1][6] Molecular Weight: 1900.90 g/mol [1]



Solid-Phase Peptide Synthesis Strategy

The synthesis of **Feglymycin** can be efficiently achieved using a Fmoc/tBu solid-phase peptide synthesis strategy.[7] This approach involves the stepwise addition of N α -Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The side chains of the amino acids are protected with acid-labile groups (e.g., tBu, Trt), which are removed simultaneously with the cleavage of the peptide from the resin.[8][9]

A critical consideration in the synthesis of **Feglymycin** is the choice of coupling reagents to minimize racemization of the arylglycine residues.[4] The use of coupling reagents such as 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or the implementation of micro-flow amide bond formation has been shown to be effective in suppressing epimerization. [4][5]

Experimental Protocols Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

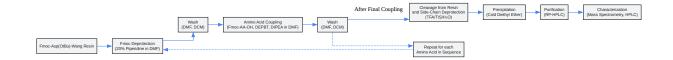


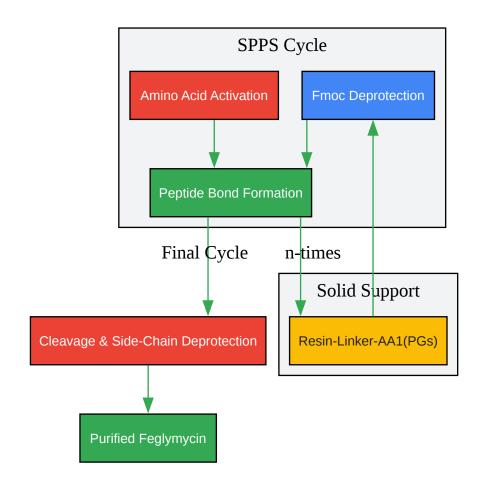
| Category | Item | Supplier Example |
|--|--|-----------------------|
| Resins | Fmoc-Asp(OtBu)-Wang resin | Sigma-Aldrich, Bachem |
| Amino Acids | Fmoc-Phe-OH | Sigma-Aldrich, Bachem |
| Fmoc-Val-OH | Sigma-Aldrich, Bachem | |
| Fmoc-(4- hydroxyphenyl)glycine(tBu)- OH | Custom Synthesis | _ |
| Fmoc-(3,5- dihydroxyphenyl)glycine(tBu)2- OH | Custom Synthesis | |
| Coupling Reagents | DEPBT (3- (diethyloxyphosphoryloxy)-1,2, 3-benzotriazin-4(3H)-one) | Sigma-Aldrich |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | |
| DIC (N,N'- Diisopropylcarbodiimide) | Sigma-Aldrich | |
| Deprotection Reagents | Piperidine | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | |
| Solvents | N,N-Dimethylformamide (DMF) | Fisher Scientific |
| Dichloromethane (DCM) | Fisher Scientific | |
| Diethyl ether | Fisher Scientific | - |
| Scavengers | Triisopropylsilane (TIS) | Sigma-Aldrich |
| Water | Fisher Scientific | |

Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of **Feglymycin** is depicted in the following diagram.







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